N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
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Overview
Description
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound that features a quinoline moiety, a cyclopropane ring, and various functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyclopropane Ring: This step might involve the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.
Functional Group Modifications: Various functional groups such as methoxy, fluoro, and hydroxy groups are introduced through specific reactions like nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the quinoline moiety or other aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Cyclopropane Derivatives: Compounds used in the synthesis of pharmaceuticals.
Fluoroaromatic Compounds: Often used in medicinal chemistry for their unique electronic properties.
Uniqueness
The uniqueness of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide lies in its combination of functional groups and structural motifs, which may confer specific biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
1628530-41-5 |
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Molecular Formula |
C28H24FN3O6 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-3-16(4-7-18)31-26(34)28(10-11-28)27(35)32-17-5-8-20(29)22(33)13-17/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
ACPMVTQPBYQJIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC(=C(C=C5)F)O |
Origin of Product |
United States |
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